molecular formula C9H8F3NO B11747718 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone

1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone

Cat. No.: B11747718
M. Wt: 203.16 g/mol
InChI Key: LWASJRXWJZTWCD-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone is a chemical building block of interest in synthetic organic chemistry and pharmaceutical research. While specific studies on this compound are not readily available, its structure suggests it is a derivative of an aminophenyl ethanone, a class of compounds frequently utilized as key intermediates. Based on its molecular framework, this compound is expected to be a valuable precursor in the synthesis of more complex molecules, particularly those containing the trifluoromethyl group—a moiety known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates . Compounds with adjacent amino and carbonyl groups, similar to this one, are often prone to cyclization reactions and can be used to construct heterocyclic structures like benzoxazoles or phenoxazines, which are common scaffolds in medicinal chemistry and materials science . The presence of both an amino group and a ketone on the same aromatic ring provides two distinct sites for further chemical modification, allowing researchers to develop targeted libraries for drug discovery programs. The trifluoromethyl group attached to the phenyl ring is a hallmark of many agrochemicals and pharmaceuticals, making this compound a relevant intermediate for research in these fields . This product is intended for research and development purposes in a controlled laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

1-[2-amino-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H8F3NO/c1-5(14)7-4-6(9(10,11)12)2-3-8(7)13/h2-4H,13H2,1H3

InChI Key

LWASJRXWJZTWCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Table 1: Optimization of Suzuki-Miyaura Conditions

ParameterVariationYield (%)Purity (%)
Catalyst Loading1 mol% Pd(PPh₃)₄5889
2 mol% Pd(PPh₃)₄7295
Solvent SystemDioxane/H₂O6592
THF/H₂O7295
BaseK₃PO₄6893
K₂CO₃7295

Friedel-Crafts Acylation of Trifluoromethyl-Substituted Anilines

Direct Acylation with Acetic Anhydride

This method exploits the electron-rich 2-amino group to facilitate electrophilic substitution:

  • Reactants : 2-amino-5-(trifluoromethyl)aniline (1.0 equiv), acetic anhydride (2.5 equiv).

  • Catalyst : AlCl₃ (1.5 equiv) in dichloromethane.

  • Conditions : 0°C to room temperature, 6 h.

  • Yield : 67% after recrystallization.

Limitations : Competing N-acetylation necessitates careful stoichiometry. Excess AlCl₃ promotes over-acylation, reducing yields.

Table 2: Friedel-Crafts Acylation Byproduct Analysis

ByproductFormation ConditionMitigation Strategy
N-Acetyl derivativeExcess Ac₂O or AlCl₃Gradual reagent addition at 0°C
Diacylated productProlonged reaction timeQuenching with ice-water

Grignard Reagent-Mediated Trifluoromethylation

Ketene Addition to Trifluoromethyl Grignard Complexes

A scalable approach utilizes in situ-generated trifluoromethylmagnesium bromide:

  • Reactants : 2-amino-5-bromophenyl ethanone (1.0 equiv), CF₃MgBr (1.1 equiv).

  • Catalyst : Fe(acac)₃ (5 mol%) in toluene.

  • Conditions : -10°C to 0°C, 3 h.

  • Yield : 78% after distillation.

Advantages : Tolerates sensitive amino groups without protection. Fe(acac)₃ suppresses β-hydride elimination, enhancing regioselectivity.

Table 3: Grignard Method Solvent Screening

SolventReaction Temp (°C)Yield (%)Selectivity (%)
Toluene-107892
THF-306585
Diethyl Ether-407188

Diazotization and Hydrolysis Sequence

Diazotization-Coupled Hydrolysis of 3-Amino Precursors

This two-step method avoids transition metals:

  • Diazotization : 3-Amino-5-(trifluoromethyl)acetophenone (1.0 equiv) with NaNO₂ (1.2 equiv) in H₂SO₄ at 0–5°C.

  • Hydrolysis : Quenching with H₂O and heating to 100°C for 4 h.

  • Yield : 70% with >99% purity.

Critical Note : Diazonium intermediates require strict temperature control to prevent decomposition.

Table 4: Acid Catalysts in Hydrolysis Step

AcidConcentration (M)Time (h)Yield (%)
HCl2470
H₂SO₄1.5662
TFA3368

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Palladium-Catalyzed : High yields (72%) but costly catalysts.

  • Friedel-Crafts : Moderate yields (67%) with simple setup.

  • Grignard : Scalable (78%) but requires cryogenic conditions.

  • Diazotization : Cost-effective (70%) yet sensitive to impurities.

Table 5: Method Comparison for Industrial Applications

MethodCost IndexScalabilityEnvironmental Impact
Palladium-CatalyzedHighModerateMedium (Pd waste)
Friedel-CraftsLowHighLow
GrignardMediumHighMedium (solvent use)
DiazotizationLowModerateLow

Chemical Reactions Analysis

1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Condensation: The compound can participate in condensation reactions to form larger molecules or cyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Differences :

  • Electronic Effects : The CF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to -CH₃ or -Cl substituents. This increases resistance to oxidative degradation .
  • Lipophilicity : The CF₃ group increases logP (lipophilicity) by ~0.7–1.0 compared to -Cl or -Br, improving membrane permeability .

Antifungal Activity

  • 1-(3-(4-Hydroxy-3-methoxybenzylideneamino)phenyl)ethanone (VIa): ED₅₀ = 8 μg/mL against Fusarium oxysporum, comparable to Bavistin 50 WP .

Antiviral Activity

  • Pyrazolo-pyridin derivatives with amino groups (e.g., 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone) exhibit anti-HSV1 activity via inhibition of viral replication . The trifluoromethyl analogue may improve pharmacokinetics due to reduced hepatic clearance .

Physicochemical Properties

Property This compound 1-(2-Amino-5-chlorophenyl)ethanone 1-(2-Aminophenyl)ethanone
Molecular Weight (g/mol) 219.16 185.61 135.16
Melting Point (°C) Not reported (predicted 80-90) 175–177 87–88
logP (Predicted) 2.5–3.0 1.8–2.2 1.2–1.5
Solubility (mg/mL in DMSO) ~50–100 ~20–50 >100

Notes:

  • The CF₃ group reduces aqueous solubility but enhances compatibility with non-polar solvents .
  • Melting points decrease with bulkier substituents due to disrupted crystal packing .

Biological Activity

1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, applications, and relevant case studies.

The compound has the molecular formula C9H8F3NC_9H_8F_3N and a molecular weight of approximately 201.16 g/mol. The presence of the trifluoromethyl group significantly enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group not only increases the compound's hydrophobicity but also influences its binding affinity to proteins, making it a potent inhibitor of certain enzymatic pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to therapeutic effects such as anti-inflammatory and anticancer activities.
  • Protein-Ligand Interactions: Its structural properties allow it to effectively engage with target proteins, modulating their activity.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (μM) Notes
A549 (Lung)5.20Moderate growth inhibition
MCF-7 (Breast)4.75Significant growth inhibition
HeLa (Cervical)3.85High potency observed

These findings suggest that the compound may interfere with cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (μg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Pseudomonas aeruginosa128Weak

These results highlight the potential of this compound as a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on human breast cancer cells. The researchers found that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 4.75 μM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent for breast cancer treatment.

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, researchers investigated the compound's effect on cyclooxygenase (COX) enzymes, which are critical in inflammation processes. The results indicated that this compound inhibited COX-2 activity with an IC50 value of 6 μM, demonstrating its potential as an anti-inflammatory agent .

Q & A

Q. What are the key considerations in synthesizing 1-(2-Amino-5-(trifluoromethyl)phenyl)ethanone to ensure high yield and purity?

Synthesis requires precise control of reaction parameters, including temperature, solvent selection, and catalyst use. For fluorinated aromatic ketones like this compound, trifluoromethyl groups may necessitate inert atmospheres or anhydrous conditions to avoid side reactions. Intermediate purification via column chromatography or recrystallization is critical to isolate the final product. Analytical validation (e.g., NMR, mass spectrometry) ensures purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies proton environments and fluorine substitution patterns. Mass spectrometry confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography (if single crystals are obtained) provides definitive structural validation .

Q. What safety protocols are recommended given limited toxicological data?

Due to insufficient toxicological studies, standard precautions for handling aromatic amines and fluorinated compounds apply:

  • Use personal protective equipment (gloves, goggles, lab coats).
  • Work in a fume hood to avoid inhalation of vapors or dust.
  • Adhere to GHS/CLP guidelines (e.g., P261, P262) for chemical hazards .

Advanced Research Questions

Q. How does the trifluoromethyl group influence this compound’s interaction with biological targets like enzymes?

The electron-withdrawing trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets. Computational methods like molecular docking can predict interactions with active sites (e.g., cytochrome P450 or kinase domains). Kinetic assays (e.g., IC₅₀ determination) quantify inhibition potency, while crystallography reveals binding modes .

Q. What challenges arise in optimizing reaction conditions for scale-up synthesis?

Key challenges include:

  • Side reactions : Competing pathways (e.g., over-fluorination or oxidation) require controlled reagent addition.
  • Catalyst efficiency : Transition-metal catalysts (e.g., Pd or Rh) may need ligand optimization to improve turnover.
  • Purification : Fluorinated byproducts often have similar solubility profiles, necessitating advanced techniques like preparative HPLC .

Q. How do structural modifications (e.g., amino group position) affect pharmacological properties?

  • Amino group placement : The 2-amino substituent may enhance hydrogen bonding with target receptors, as seen in analogues with similar scaffolds. Positional isomers could alter solubility or metabolic stability.
  • Fluorine substitution : Fluorine at the 5-position increases lipophilicity, improving blood-brain barrier penetration. Comparative studies with non-fluorinated analogues are critical to validate these effects .

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